molecular formula C9H9N B1298657 2-Ethynyl-4-methylaniline CAS No. 215589-37-0

2-Ethynyl-4-methylaniline

Cat. No. B1298657
CAS RN: 215589-37-0
M. Wt: 131.17 g/mol
InChI Key: VCOACWPANOYCBP-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methylaniline is a chemical compound that is part of the aniline family, characterized by an ethynyl group attached to the second carbon of the aniline ring and a methyl group attached to the fourth carbon. While the provided papers do not directly discuss 2-ethynyl-4-methylaniline, they do provide insights into related compounds and their synthesis, properties, and potential reactions.

Synthesis Analysis

The synthesis of related compounds, such as 4-halo-2-aminoquinolines, involves palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides . This method demonstrates the potential for creating a variety of substituted anilines, which could be applicable to the synthesis of 2-ethynyl-4-methylaniline. The process is noted for its moderate to excellent yields and broad substrate scope, indicating that a similar approach might be used for synthesizing 2-ethynyl-4-methylaniline.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-ethynyl-4-methylaniline has been characterized using techniques such as single-crystal X-ray diffraction, FT-IR, UV–Visible spectroscopy, and computational methods . These techniques allow for the determination of molecular geometries, intra- and inter-molecular interactions, and active sites of the compounds. For 2-ethynyl-4-methylaniline, such analyses would provide detailed information about its structure and potential reactive sites.

Chemical Reactions Analysis

The chemical reactions involving compounds with ethynyl and aniline components can be complex. The palladium-catalyzed reaction mentioned in the first paper could potentially be adapted to synthesize derivatives of 2-ethynyl-4-methylaniline. Additionally, the functionalization of related compounds, such as 2,2'-bipyridines, has been achieved through methods like Corey–Fuchs olefination . These reactions could inform the development of methodologies for modifying the ethynyl group in 2-ethynyl-4-methylaniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-ethynyl-4-methylaniline can be studied using spectroscopic and computational methods . These studies include the analysis of vibrational assignments, chemical shifts, and molecular electrostatic potential (MEP) maps. Such analyses are crucial for understanding the reactivity, stability, and potential applications of 2-ethynyl-4-methylaniline. Theoretical calculations, such as density functional theory (DFT), can predict various properties and complement experimental findings.

Scientific Research Applications

Spectroscopic Analysis and Molecular Structure

The synthesis and characterization of 2-ethynyl-4-methylaniline derivatives have been investigated using techniques like X-ray crystallography, FT-IR, UV–Visible spectroscopy, and computational methods. These studies help in understanding the molecular geometry, intra- and inter-molecular interactions, and electronic structures of such compounds (Yıldırım et al., 2016).

Polymer Synthesis and Analysis

Polymer films derived from ethynyl and methylaniline compounds, including 2-ethynyl-4-methylaniline, have been analyzed in various acidic conditions. These studies are important for understanding the electroactive properties and the acid-base transitions of these polymers, which have implications in materials science (D'aprano et al., 1992).

Gas Sensing Applications

Ethynylated-thiourea derivatives, which include structures like 2-ethynyl-4-methylaniline, have been used in the development of resistive-type CO2 gas sensors. These sensors, which operate at room temperature, demonstrate the potential of ethynylated compounds in environmental monitoring and industrial applications (Daud et al., 2019).

Photocatalytic Activity

Research on the photocatalytic activity of compounds functionalized with 2-ethynyl-4-methylaniline derivatives has shown promising results, particularly in the degradation of pollutants like methyl orange. This suggests potential applications in environmental remediation and sustainable chemistry (Patra et al., 2022).

Chemical Synthesis and Reactions

Compounds related to 2-ethynyl-4-methylaniline have been used in the synthesis of various organic structures through processes like silver-mediated reactions. These synthetic strategies highlight the versatility of ethynyl compounds in organic chemistry and drug development (Liu et al., 2019).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has a hazard statement of H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which involve rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

While specific future directions for 2-Ethynyl-4-methylaniline are not mentioned in the available resources, it’s worth noting that similar compounds have been used in the synthesis of bioactive molecules . This suggests potential applications in pharmaceuticals and other related fields.

properties

IUPAC Name

2-ethynyl-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOACWPANOYCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348803
Record name 2-ethynyl-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-4-methylaniline

CAS RN

215589-37-0
Record name 2-ethynyl-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 22 (11.32 g, 55.6 mmol) in 2:1 MeOH/Et2O (250 mL) was added K2CO3 (15.38 g, 111 mmol) at room temperature. After stirring for 1 h at this temperature, the reaction mixture was diluted with water and extracted with CH2Cl2. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to give 23 as a light brown solid without the need for purification (6.79 g, 93%): 1H NMR (300 MHz, CDCl3) δ 7.14 (d, J=1.5 Hz, 1H), 6.96 (dd, J=8.2, 1.5 Hz, 1H), 6.62 (d, J=8.2 Hz, 1H), 4.11 (s, 2H), 3.36 (s, 1H), 2.21 (s, 3H).
Name
Quantity
11.32 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
15.38 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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